molecular formula C6H2Br2ClN3 B12462298 2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine

2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B12462298
M. Wt: 311.36 g/mol
InChI Key: BMWSEYHKTJAVPC-UHFFFAOYSA-N
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Description

2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of bromine and chlorine atoms attached to the triazolo and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dibromo-3-chloropyridine with sodium azide in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolo ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.

    6,8-Dinitro[1,2,4]triazolo[1,5-a]pyridine: Studied for its electrophilic properties and reactions with nucleophiles.

    [1,2,4]Triazolo[1,5-a]pyridine Derivatives: Used in the development of fluorescent materials and other applications.

Uniqueness

2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H2Br2ClN3

Molecular Weight

311.36 g/mol

IUPAC Name

2,8-dibromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H2Br2ClN3/c7-4-1-3(9)2-12-5(4)10-6(8)11-12/h1-2H

InChI Key

BMWSEYHKTJAVPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Cl)Br)Br

Origin of Product

United States

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